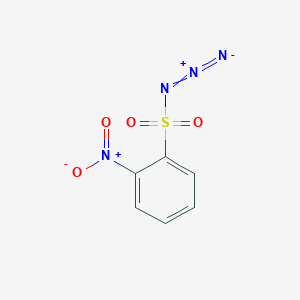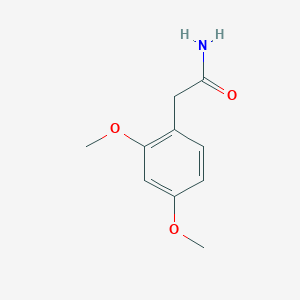![molecular formula C7H5NO3 B1659709 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione CAS No. 67411-05-6](/img/structure/B1659709.png)
1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
Descripción general
Descripción
1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione is a heterocyclic compound with a unique structure that combines a pyrrole ring with a pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones with styrene to form substituted 7,7a-dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones . This reaction typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes and reaction conditions. The use of efficient catalysts and reaction optimization can enhance yield and purity, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione include:
- 1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione
- Pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives .
Uniqueness
This compound is unique due to its specific combination of pyrrole and pyran rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-3-5-4(1-2-8-5)7(10)11-6/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDNBXCNUGQZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314812 | |
| Record name | 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67411-05-6 | |
| Record name | NSC288723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/structure/B1659627.png)










methanone](/img/structure/B1659647.png)

